molecular formula C8H6ClN3O B3020457 2-chloro-4-(4H-1,2,4-triazol-4-yl)phenol CAS No. 937792-37-5

2-chloro-4-(4H-1,2,4-triazol-4-yl)phenol

Cat. No.: B3020457
CAS No.: 937792-37-5
M. Wt: 195.61
InChI Key: ZNECNUMHVLPSBU-UHFFFAOYSA-N
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Description

2-chloro-4-(4H-1,2,4-triazol-4-yl)phenol is a chemical compound that features a phenol group substituted with a chlorine atom and a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(4H-1,2,4-triazol-4-yl)phenol typically involves the reaction of 2-chlorophenol with 4H-1,2,4-triazole under specific conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution, often involving elevated temperatures and pressures to accelerate the reaction rate .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(4H-1,2,4-triazol-4-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-4-(4H-1,2,4-triazol-4-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-(4H-1,2,4-triazol-4-yl)phenol involves its interaction with biological targets through hydrogen bonding and dipole interactions. The triazole ring can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. This compound may also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol
  • 5-chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl]phenyl

Uniqueness

2-chloro-4-(4H-1,2,4-triazol-4-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the triazole ring allows for versatile chemical modifications and interactions with biological targets .

Properties

IUPAC Name

2-chloro-4-(1,2,4-triazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-7-3-6(1-2-8(7)13)12-4-10-11-5-12/h1-5,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNECNUMHVLPSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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